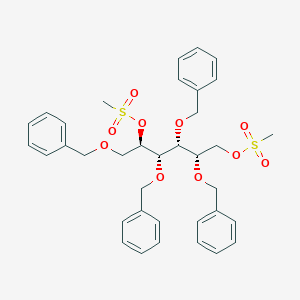

2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol

Übersicht

Beschreibung

2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol is a prominent chemical precursor that plays a vital role in the construction of glycopeptide antibiotics, including prominent strains like vancomycin, eremomycin, and teicoplanin . It is also extensively involved in the creation of tumor-associated carbohydrate antigens, serving as a valuable synthetic facilitator .

Synthesis Analysis

The synthesis of 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol involves the treatment of the 1,5-dimesylate and 1,5-ditosylate of 2,3,4,6-tetra-O-benzyl-D-glucitol with tetrabutylammonium acetate in acetonitrile . This leads to nucleophilic attack by O-2 at C-5 and normal displacement at C-1, resulting in 1-O-acetyl-2,5-anhydro-3,4,6-tri-O-benzyl-L-iditol .Molecular Structure Analysis

The molecular formula of 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol is C34H36O6 . It has an average mass of 540.646 Da and a monoisotopic mass of 540.251160 Da .Chemical Reactions Analysis

The chemical reactions involving 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol are complex and involve multiple steps. For instance, the treatment of the 1,5-dimesylate and 1,5-ditosylate of 2,3,4,6-tetra-O-benzyl-D-glucitol with tetrabutylammonium acetate in acetonitrile leads to nucleophilic attack by O-2 at C-5 and normal displacement at C-1 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol include a density of 1.2±0.1 g/cm3, a boiling point of 672.4±55.0 °C at 760 mmHg, and a flash point of 360.4±31.5 °C . It also has a molar refractivity of 155.3±0.4 cm3 and a molar volume of 442.4±5.0 cm3 .Wissenschaftliche Forschungsanwendungen

Direct Glucosidation

This compound is used in the direct glucosidation of 2,3,4,6-Tetra-O-benzyl-α-d-glucopyranose . It is condensed with methanol, cyclohexanol, and methyl 2,3,4-tri-O-benzyl-α-d-glucopyranoside to give corresponding β-glucosides via activation by a system of silver trifluoromethanesulfonate–p-nitrobenzenesulfonyl chloride–triethylamine .

Intermediate for Voglibose/Dapagliflozin

It is used as an intermediate in the synthesis of Voglibose/Dapagliflozin . These are important drugs used for the treatment of diabetes.

Synthesis of 1-C-α-D-glucopyranose Derivatives

This compound is used in the synthesis of 1-C-α-D-glucopyranose derivatives . These derivatives have various applications in the field of medicinal chemistry.

Antibacterial and Antioxidant Activities

Carbazones containing this compound have shown in vitro antibacterial and in vivo antioxidant activities .

Synthesis of Spiro Cyclic Acetals

The title compounds were synthesized by addition of 2,3,4,6-tetra-O-benzyl-d-glucono-1,5-lactone to epoxides and by direct dehydration between the lactone and diols in the presence of concentrated sulfuric acid as a catalyst .

Glucosylations and Other Reactions

It is an important D-glucopyranose derivative for glucosylations and other reactions .

Wirkmechanismus

Target of Action

It is known to be a prominent chemical precursor in the construction of glycopeptide antibiotics .

Mode of Action

The compound is involved in the synthesis of glycopeptide antibiotics such as vancomycin, eremomycin, and teicoplanin . It is also extensively involved in the creation of tumor-associated carbohydrate antigens

Biochemical Pathways

The compound plays a vital role in the biochemical pathways involved in the synthesis of glycopeptide antibiotics and tumor-associated carbohydrate antigens . The downstream effects of these pathways include the production of antibiotics and the generation of antigens for immune response.

Result of Action

The molecular and cellular effects of the compound’s action are primarily seen in its role as a precursor in the synthesis of glycopeptide antibiotics and tumor-associated carbohydrate antigens . These effects contribute to the therapeutic efficacy of the resulting antibiotics and the immune response against tumor cells.

Eigenschaften

IUPAC Name |

[(2S,3R,4S,5R)-5-methylsulfonyloxy-2,3,4,6-tetrakis(phenylmethoxy)hexyl] methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H42O10S2/c1-47(37,38)45-28-33(42-24-30-17-9-4-10-18-30)35(43-25-31-19-11-5-12-20-31)36(44-26-32-21-13-6-14-22-32)34(46-48(2,39)40)27-41-23-29-15-7-3-8-16-29/h3-22,33-36H,23-28H2,1-2H3/t33-,34+,35+,36+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSRQUUMTYKKBPW-NJMTUYGZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCC(C(C(C(COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CS(=O)(=O)OC[C@@H]([C@H]([C@@H]([C@@H](COCC1=CC=CC=C1)OS(=O)(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H42O10S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20453271 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

698.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

77698-99-8 | |

| Record name | 2,3,4,6-Tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20453271 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of using cesium propionate in reactions with 2,3,4,6-tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol?

A1: Cesium propionate plays a crucial role in dictating the regio- and stereoselectivity of the reaction with 2,3,4,6-tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol []. Unlike other carboxylate salts, cesium propionate facilitates an almost quantitative conversion to 3,4,6-tri-O-benzyl-1-O-propionyl-2,5-anhydro-L-iditol. This selectivity stems from cesium propionate's unique properties, the significant rate differences between competing reactions, and a molecular geometry favoring intramolecular displacement. []

Q2: How does the reaction of 2,3,4,6-tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol differ with potassium superoxide compared to its reaction with cesium propionate?

A2: While cesium propionate leads to cyclization, the reaction with potassium superoxide results in elimination reactions. Specifically, potassium superoxide reacts with 2,3,4,6-tetra-O-benzyl-1,5-di-O-mesyl-D-glucitol, eliminating H-4 and the mesyloxy groups at positions 1 and 5. This leads to the formation of the enol ether 1,3,4,5-tetra-O-benzyl-3-dehydro-2-deoxy-L-threo-hex-2-enitol. [] Interestingly, modifying the substrate by replacing the 1-O-mesyl group with an O-(methoxy)trityl group dramatically alters the reaction pathway, favoring the elimination of a primary proton (H-6) over the secondary proton (H-4). []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[1-(4-Methylphenyl)propoxy]-3-oxopropanoic acid](/img/structure/B19912.png)

![4-(6-Aminopurin-9-yl)-2,2-dimethyl-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3]dioxole-6-carboxylic acid](/img/structure/B19947.png)